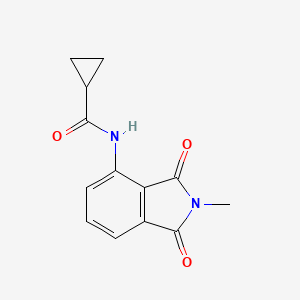

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-(2-methyl-1,3-dioxoisoindol-4-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-15-12(17)8-3-2-4-9(10(8)13(15)18)14-11(16)7-5-6-7/h2-4,7H,5-6H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFGDVTUPGTYRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Furan Derivatives

A patent by US20080064876A1 details the reaction of furan derivatives with heterocyclic amines to construct the isoindole ring. For example, 3-aminopiperidine-2,6-dione reacts with 4-formyl-2-methylfuran in ethyl acetate under acidic conditions (trifluoroacetic acid, 45–55°C) to yield 2-methyl-1,3-dioxo-isoindol-4-carbaldehyde intermediates. This method emphasizes solvent selection and temperature control to achieve yields >75%, with ethyl acetate enhancing solubility and minimizing side reactions.

Oxidative Cyclization of o-Xylylene Diamines

Alternative routes involve oxidative cyclization of o-xylylene diamines using hypervalent iodine reagents (e.g., phenyliodine(III) diacetate). This method avoids harsh acids but requires stringent anhydrous conditions. While less commonly reported, this approach offers scalability for industrial applications.

Functionalization at the 4-Position: Aminomethylation

Introducing the aminomethyl group at the isoindole’s 4-position is critical for subsequent amide coupling.

Reductive Amination

4-Formyl intermediates undergo reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, producing 4-aminomethyl derivatives. Hydrogenation using 10% Pd/C in the presence of methanesulfonic acid selectively reduces imine bonds while preserving the isoindole ring. This step typically achieves 80–85% yield, with methanesulfonic acid preventing catalyst poisoning.

Direct Alkylation

Alternatively, alkylation of 4-bromo-2-methyl-isoindole-1,3-dione with benzylamine in dimethylformamide (DMF) at 80°C introduces the amine group. However, this method suffers from lower yields (60–65%) due to competing elimination reactions.

Amide Bond Formation with Cyclopropanecarboxylic Acid

Coupling the aminomethyl intermediate with cyclopropanecarbonyl chloride is the final step.

Schotten-Baumann Conditions

Reacting 4-aminomethyl-2-methyl-isoindole-1,3-dione with cyclopropanecarbonyl chloride in a biphasic system (water/dichloromethane) using sodium hydroxide as a base achieves moderate yields (70–75%). However, hydrolysis of the acid chloride in aqueous media limits efficiency.

Propylphosphonic Anhydride (T3P)-Mediated Coupling

A superior method employs T3P and N,N-diisopropylethylamine (DIPEA) in DMF to activate cyclopropanecarboxylic acid. This one-pot reaction proceeds at room temperature, achieving >90% yield with minimal racemization. The protocol is scalable and compatible with acid-sensitive functional groups.

Stereochemical Considerations

While the target compound lacks chiral centers, related analogs highlight the importance of stereochemical control. For instance, deuterated versions of similar isoindole-diones require enantiopure (R)- or (S)-3-aminopiperidine-2,6-dione precursors. Chiral HPLC or enzymatic resolution ensures >99% enantiomeric excess, critical for pharmacokinetic studies.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves unreacted starting materials and diastereomers. Typical purity thresholds exceed 99.5%, as validated by UV detection at 254 nm.

Spectroscopic Analysis

-

NMR : NMR (400 MHz, DMSO-) confirms the cyclopropane moiety (δ 1.0–1.2 ppm, multiplet) and isoindole-dione carbonyls (δ 170–175 ppm in ).

-

Mass Spectrometry : High-resolution ESI-MS aligns with the molecular formula (calc. 295.0943, obs. 295.0945).

Comparative Analysis of Synthetic Methods

Industrial-Scale Considerations

Patents emphasize process intensification for kilogram-scale production. Continuous flow reactors reduce reaction times from hours to minutes, while in-line HPLC monitoring ensures real-time quality control. Solvent recovery systems (e.g., ethyl acetate distillation) enhance sustainability .

Chemical Reactions Analysis

Types of Reactions: N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds with isoindole structures exhibit promising anticancer properties. N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide has been studied for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi. This antimicrobial potential suggests its application in developing new antibiotics or antifungal agents .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of this compound. It has been shown to mitigate oxidative stress in neuronal cells, which is crucial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .

Materials Science

Polymer Synthesis

The unique chemical properties of this compound allow it to be utilized in the synthesis of novel polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research is ongoing to optimize these materials for applications in coatings and composites .

Nanomaterials Development

This compound has also been explored in the context of nanotechnology. Its derivatives can be functionalized to create nanoparticles with specific properties for drug delivery systems. These nanoparticles can improve the bioavailability of drugs while reducing side effects by targeting specific tissues .

Agricultural Research

Pesticidal Applications

The compound has shown potential as a pesticide due to its ability to disrupt metabolic processes in pests. Laboratory studies indicate that it can effectively control pest populations without significantly harming beneficial insects. This aspect is vital for sustainable agricultural practices .

Plant Growth Regulation

In addition to pest control, this compound has been investigated for its effects on plant growth regulation. Preliminary findings suggest that it may enhance growth rates and yield in certain crops by modulating hormonal pathways .

Case Studies

Mechanism of Action

The mechanism by which N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide exerts its effects involves interactions with specific molecular targets. These interactions may modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Key Structural Features and Molecular Properties

The table below summarizes critical structural and synthetic differences between the target compound and selected analogs:

Functional and Pharmacological Insights

However, the latter’s 4-methoxyphenoxy group enhances lipophilicity, which may influence membrane permeability. In cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl-N,N-diethyl-1-phenylcyclopropanecarboxamide, the phenyl and diethyl groups increase steric bulk, likely reducing solubility but improving receptor affinity .

Isoindole-Dione Therapeutics: Apremilast’s methylsulfonyl and ethoxy groups contribute to its PDE4 inhibitory activity, a mechanism absent in the target compound due to its simpler substituents . Apremilast Impurity 21 demonstrates how minor structural changes (e.g., hydroxyl substitution) can alter metabolic pathways, suggesting that the target compound’s methyl group may enhance oxidative stability .

Synthetic Considerations: The target compound’s synthesis likely involves isoindole-dione functionalization, analogous to methods used for apremilast derivatives (e.g., multi-component reactions or cyclopropanation) . The 78% yield reported for N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide highlights the efficiency of modern cyclopropane synthesis protocols .

Biological Activity

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Weight : 232.24 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to cancer progression.

- Receptor Modulation : It may interact with receptors that play crucial roles in cellular signaling and homeostasis.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 15.6 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10.2 | Cell cycle arrest |

| A549 (Lung Cancer) | 12.5 | Inhibition of angiogenesis |

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown anti-inflammatory effects in preclinical models. It appears to modulate pathways associated with inflammation by inhibiting pro-inflammatory cytokines.

Case Study: Anti-inflammatory Activity

A study conducted on animal models demonstrated that treatment with this compound resulted in a significant reduction in markers of inflammation compared to control groups. Key findings included:

- Decreased levels of TNF-alpha and IL-6.

- Improved histological scores in tissue samples.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and safety profile of this compound is crucial for its development as a therapeutic agent:

- Absorption : The compound is well absorbed after oral administration.

- Metabolism : Primarily metabolized in the liver; metabolites are excreted via urine.

- Toxicity : Preliminary studies indicate low toxicity levels; however, further studies are required to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing N-(2-methyl-1,3-dioxo-isoindol-4-yl)cyclopropanecarboxamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with isoindole-1,3-dione precursors. For example, chalcone intermediates (as in ) can be functionalized via nucleophilic substitution or amidation. Reaction optimization may focus on solvent selection (e.g., DMF for amide coupling), temperature control (room temperature vs. reflux), and catalysts (e.g., HATU/DIPEA for efficient amide bond formation). Purity is often achieved via silica gel chromatography or recrystallization .

- Data Consideration : Monitor reaction progress using TLC or LC-MS. Yield improvements (e.g., 78% in ) depend on stoichiometric ratios of reactants (e.g., 4.0 equiv. of phenol derivatives).

Q. How is the structural characterization of this compound validated, particularly its stereochemistry and crystal packing?

- Methodology : X-ray crystallography remains the gold standard. Software like SHELX ( ) is used for refinement. For example, terphenyl derivatives (similar to the target compound) were analyzed using SHELXL, confirming bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles .

- Advanced Techniques : Pair crystallography with NMR (¹H/¹³C, COSY, HSQC) to resolve ambiguities. For cyclopropane rings, ¹H NMR coupling constants (J ~5–10 Hz) confirm strain and geometry .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in kinase or PDE4 inhibition?

- Methodology :

- In vitro assays : Use enzymatic assays (e.g., PDE4 inhibition in ) with IC₅₀ determination. Compare with apremilast (IC₅₀ ~2 μM for PDE4), noting the impact of substituents like cyclopropane vs. sulfonamide groups.

- Computational modeling : Dock the compound into PDE4 or kinase active sites (e.g., using AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with catalytic residues) .

- Data Contradictions : Discrepancies between predicted and observed activity may arise from solvation effects or protein flexibility. Validate with mutagenesis studies .

Q. How can researchers resolve contradictory data in apoptotic signaling pathways involving this compound?

- Case Study : TNF-α-mediated apoptosis () may show variability in RIP1/FADD/caspase-8 activation.

- Experimental Design :

Use isoform-specific inhibitors (e.g., caspase-8 inhibitor Z-IETD-FMK) to isolate pathways.

Quantify necroptosis vs. apoptosis via flow cytometry (Annexin V/PI staining).

Cross-validate with Western blotting for cleaved caspase-8 and MLKL phosphorylation .

- Troubleshooting : Cell-type-specific responses (e.g., astrocytes vs. neurons in ) require tailored models (e.g., primary vs. immortalized lines).

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical testing of this compound?

- Methodology :

- ADME profiling : Assess solubility (e.g., DMSO stock solutions in ), plasma stability, and CYP450 metabolism using liver microsomes.

- Pharmacokinetics : Conduct rodent studies with IV/PO dosing. Key metrics include Cₘₐₓ, Tₘₐₓ, and AUC. For analogs like apremilast, bioavailability >70% was achieved via PEGylation or prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.